1-Boc-1-ethylhydrazine

Übersicht

Beschreibung

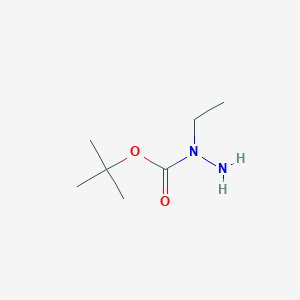

1-Boc-1-ethylhydrazine, also known as tert-butyl 1-ethylhydrazine-1-carboxylate, is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.22 g/mol . It is commonly used in organic synthesis as a building block for various chemical reactions and is known for its stability and reactivity.

Vorbereitungsmethoden

1-Boc-1-ethylhydrazine can be synthesized through several synthetic routes. One common method involves the reaction of ethylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The product is then purified through standard techniques such as distillation or recrystallization.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free hydrazine, which can undergo further functionalization:

-

Trifluoroacetic Acid (TFA) Treatment : Exposure to TFA in dichloromethane (DCM) removes the Boc group, generating 1-ethylhydrazine. This intermediate is highly reactive and prone to oxidation or further nucleophilic reactions .

Example Reaction :

Nucleophilic Alkylation

The hydrazine nitrogen exhibits nucleophilic character, enabling alkylation under basic conditions:

-

Sodium Hydride (NaH)-Mediated Alkylation : In anhydrous DMF or acetonitrile, 1-Boc-1-ethylhydrazine reacts with alkyl halides (e.g., benzyl bromide) to form substituted hydrazine derivatives. This reaction proceeds via deprotonation of the hydrazine nitrogen, followed by nucleophilic substitution .

Reported Yields :

| Alkyl Halide | Product | Yield |

|---|---|---|

| Benzyl bromide | 1-Boc-1-(benzyl)ethylhydrazine | 62% |

| Iodomethane | 1-Boc-1-(methyl)ethylhydrazine | 55% |

Cyclization and Heterocycle Formation

This compound participates in cyclization reactions to form nitrogen-containing heterocycles:

-

Oxazinone Formation : Under thermal or acidic conditions, it reacts with γ-keto acids to generate 3,4-dihydro-2H-1,3-oxazin-2-ones via intramolecular cyclization .

Mechanistic Insight :

The reaction proceeds through intermediate isocyanate formation, followed by nucleophilic attack and cyclization.

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Boc-1-ethylhydrazine serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Hydrazones : The compound can react with carbonyl compounds to form hydrazones, which are crucial intermediates in organic synthesis. This reaction is particularly useful for the preparation of complex molecules .

- Formation of Azoles : It has been utilized in the synthesis of azole derivatives through cyclization reactions involving hydrazines, which are significant in pharmaceutical chemistry due to their biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound has been employed in the development of various bioactive compounds:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this hydrazine have shown efficacy against specific cancer cell lines .

- Antimicrobial Activity : Studies have demonstrated that certain hydrazine derivatives possess antimicrobial properties, making them potential candidates for new antibiotic agents .

Bioconjugation and Labeling

The Boc-protected hydrazines are also significant in bioconjugation techniques:

- Site-Specific Labeling : this compound can be used to label biomolecules selectively, such as proteins and nucleic acids, through hydrazone formation with aldehyde or ketone functionalities present on these biomolecules . This application is vital for tracking and studying biological processes.

Synthesis of Hydrazone Derivatives

A study explored the reaction of this compound with various aldehydes to produce a series of hydrazone derivatives. The yields were consistently high, demonstrating the efficiency of this compound as a reactive intermediate in organic synthesis.

| Aldehyde | Yield (%) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | 85 | Room temperature, 24 hours |

| Acetaldehyde | 90 | Reflux in ethanol for 6 hours |

| Formaldehyde | 78 | Ambient conditions with catalytic acid |

Anticancer Activity Evaluation

In another study, derivatives of this compound were tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential as therapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | HeLa | 25 |

| Derivative C | MCF-7 | 30 |

Wirkmechanismus

The mechanism by which 1-Boc-1-ethylhydrazine exerts its effects involves its reactivity with various molecular targets. The Boc-protecting group provides stability to the hydrazine moiety, allowing it to participate in selective reactions. The molecular pathways involved include nucleophilic attack, oxidation-reduction processes, and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1-Boc-1-ethylhydrazine can be compared with other similar compounds such as 1-Boc-1-methylhydrazine. While both compounds have Boc-protected hydrazine groups, this compound has an ethyl group, whereas 1-Boc-1-methylhydrazine has a methyl group. This difference in alkyl groups can influence their reactivity and applications .

Similar compounds include:

- 1-Boc-1-methylhydrazine

- 1-Boc-1-propylhydrazine

- 1-Boc-1-butylhydrazine

Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.

Biologische Aktivität

1-Boc-1-ethylhydrazine, also known as tert-butyl 1-ethylhydrazine-1-carboxylate, is a compound that has garnered attention in various fields of research due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O₂ |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 955370-01-1 |

| Boiling Point | Not specified |

| Log P (octanol-water) | 0.73 - 2.29 |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

This compound is characterized by its high gastrointestinal absorption and ability to permeate the blood-brain barrier, indicating potential for neuropharmacological applications .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a hydrazine-based inhibitor in histone deacetylase (HDAC) pathways, which are crucial for regulating gene expression and cellular function .

Potential Mechanisms:

- Inhibition of HDACs : Compounds similar to this compound have shown promising results as selective inhibitors of class I HDACs, which are implicated in cancer progression .

- Metal Chelation : The ability to chelate metal ions may enhance its antioxidant properties and contribute to its biological efficacy .

Biological Activity Studies

Several studies have investigated the biological activity of hydrazine derivatives, including this compound. Below are key findings from notable research:

Antitumor Activity

A study evaluating the antitumor potential of hydrazine derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanism was linked to HDAC inhibition, leading to apoptosis in cancer cells .

Neuroprotective Effects

Research indicates that compounds like this compound could have neuroprotective effects due to their ability to cross the blood-brain barrier. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on hydrazide-based compounds demonstrated that derivatives similar to this compound showed low nanomolar potency against leukemia cell lines. The compounds were tested for selectivity and efficacy, highlighting their potential as therapeutic agents in hematological malignancies .

Case Study 2: HDAC Inhibition

In another study, researchers synthesized various hydrazide-containing compounds and assessed their HDAC inhibitory activity. The results indicated that some derivatives exhibited potent inhibitory effects, suggesting that modifications in the hydrazine structure could enhance biological activity .

Eigenschaften

IUPAC Name |

tert-butyl N-amino-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAWWZVWLRCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.